Methyl (R)-2-amino-3-(6-bromopyridin-3-yl)propanoate
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Overview
Description
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acids. It features a bromopyridine moiety attached to the amino acid backbone, making it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate amino acid derivative under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: De-brominated amino acid derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-bromopyridin-3-yl)propanoate: Lacks the amino group, making it less versatile in biological applications.
(6-Bromopyridin-3-yl)methanol: Contains a hydroxyl group instead of an amino acid backbone, leading to different chemical properties and applications.
Uniqueness
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of a bromopyridine moiety with an amino acid structure. This allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(6-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
InChI Key |
VLXFYIFDQMWSKU-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C(CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
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